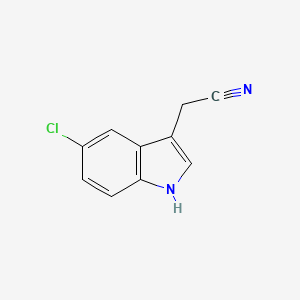

2-(5-クロロ-1H-インドール-3-イル)アセトニトリル

概要

説明

2-(5-chloro-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-chloro-1H-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chloro-1H-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス用途

2-(5-クロロ-1H-インドール-3-イル)アセトニトリルと類似のインドール誘導体は、抗ウイルス剤として有望視されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスおよび他のウイルスに対して阻害活性を示すことが実証されています 。 構造的類似性から、2-(5-クロロ-1H-インドール-3-イル)アセトニトリルは、特にRNAウイルスおよびDNAウイルスに対する潜在的な抗ウイルス特性について研究する価値があります。

抗炎症特性

インドール核は、抗炎症効果を持つことが知られています。 インドール誘導体は、炎症性経路を調節することで、炎症を特徴とする疾患の治療に使用できます。 2-(5-クロロ-1H-インドール-3-イル)アセトニトリルに関する研究は、特に慢性炎症性疾患に対する新しい抗炎症治療法を発見する可能性があります .

抗がん研究

インドール化合物は、抗がん特性について研究されてきました。 これらは様々な細胞標的に作用し、がん細胞のアポトーシスを誘導する可能性があります。 腫瘍学における2-(5-クロロ-1H-インドール-3-イル)アセトニトリルの研究は、新しい抗がん剤の開発につながる可能性があります .

抗菌活性

インドール骨格は、抗菌効果と関連付けられています。 インドールの誘導体は、様々な微生物感染症の治療に使用されてきました。 2-(5-クロロ-1H-インドール-3-イル)アセトニトリルの研究は、抗生物質耐性時代において重要な、新しい抗菌剤の発見に貢献する可能性があります .

神経保護効果

インドールは、神経保護効果を持つことが知られており、神経変性疾患の治療に役立つ可能性があります。 2-(5-クロロ-1H-インドール-3-イル)アセトニトリルの神経保護的用途に関する研究は、アルツハイマー病やパーキンソン病などの疾患の治療におけるその潜在的な使用に関する知見を提供する可能性があります .

抗糖尿病の可能性

インドール誘導体は、グルコース代謝およびインスリン感受性に影響を与えることで、糖尿病の管理に潜在的な可能性を示しています。 2-(5-クロロ-1H-インドール-3-イル)アセトニトリルの抗糖尿病特性の調査は、糖尿病治療における新しいアプローチにつながる可能性があります .

抗マラリア活性

インドール化合物は、マラリア原虫のライフサイクルを阻害する能力により、マラリアの治療に使用されてきました。 2-(5-クロロ-1H-インドール-3-イル)アセトニトリルの研究は、抗マラリア療法のための新しい道を切り開く可能性があります .

OLEDにおけるエレクトロルミネッセンス

2-(5-クロロ-1H-インドール-3-イル)アセトニトリルと類似の構造を持つインドール系蛍光体は、そのエレクトロルミネッセンス特性により、有機発光ダイオード(OLED)で使用されてきました。 この用途は、特に高効率な蛍光OLEDの開発において重要です .

作用機序

Target of Action

It is known that indole derivatives, which include 2-(5-chloro-1h-indol-3-yl)acetonitrile, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

The indole scaffold, to which 2-(5-chloro-1H-indol-3-yl)acetonitrile belongs, binds with high affinity to multiple receptors, making it useful in developing new derivatives

Cellular Effects

They have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFZUNGNGGEESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60489130 | |

| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81630-83-3 | |

| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

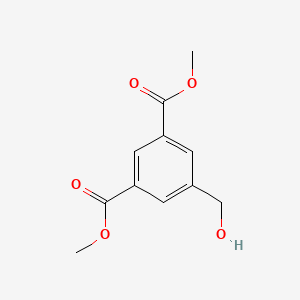

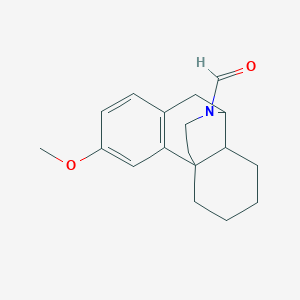

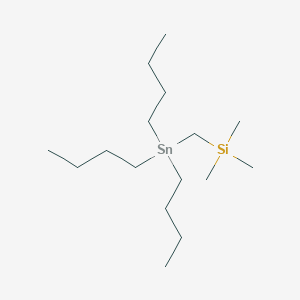

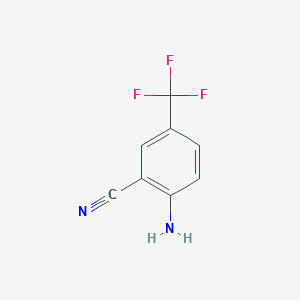

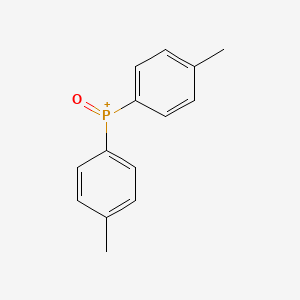

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1590617.png)